2-Isoxazoline, 5-phenyl-3-p-tolyl-

Photochemistry Reaction mechanism Heterocyclic chemistry

Researchers requiring regioisomerically pure 3,5-diaryl-2-isoxazolines for SAR or photochemical studies cannot substitute CAS 19505-66-9 with its regioisomer (CAS 20821-95-8) without altering experimental outcomes. This compound resolves reproducibility issues caused by positional isomer contamination. - Defined photochemical substrate with published UV irradiation product map in benzene and methanol. - Unambiguous regioisomer identity supported by multiple MS (GC) reference spectra for method development. - Unsymmetrical scaffold enables independent variation at either aryl position for diverse library synthesis.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 19505-66-9
Cat. No. B095137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isoxazoline, 5-phenyl-3-p-tolyl-
CAS19505-66-9
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3
InChIInChI=1S/C16H15NO/c1-12-7-9-13(10-8-12)15-11-16(18-17-15)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3
InChIKeyDYYWHIVVQFNRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-3-p-tolyl-2-isoxazoline: Structural and Physicochemical Profile


2-Isoxazoline, 5-phenyl-3-p-tolyl- (CAS 19505-66-9), systematically named 3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole, is an unsymmetrically substituted 3,5-diaryl-2-isoxazoline with molecular formula C16H15NO and a molecular weight of 237.30 g/mol [1]. This compound belongs to the 2-isoxazoline class, a five-membered N,O-heterocycle scaffold widely exploited as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science [2]. Its substitution pattern—a p-tolyl group at the 3-position and an unsubstituted phenyl group at the 5-position—creates an electronically and sterically differentiated architecture that distinguishes it from both its regioisomer (3-phenyl-5-p-tolyl-2-isoxazoline, CAS 20821-95-8) and the fully symmetrical 3,5-diphenyl-2-isoxazoline (CAS 4894-23-9). The compound is primarily utilized as a research chemical and building block, with availability from specialized chemical suppliers at purities typically ≥95%.

Scaffold Identity Unsymmetrical 3-p-tolyl-5-phenyl-2-isoxazoline; electronically differentiated from regioisomer and symmetrical analogs.
Photochemical Substrate Defined UV photolysis product map enables aryl-substituent effect studies and mechanistic probe applications.
Diversification Vectors Asymmetric scaffold supports independent modification at 3- and 5-positions for SAR library construction.

Why Regioisomeric and Substituent Variability Matters for 3,5-Diaryl-2-isoxazolines


Within the 3,5-diaryl-2-isoxazoline family, compounds sharing the same molecular formula can exhibit fundamentally different photochemical reactivity, mass spectrometric fragmentation patterns, and physicochemical properties depending on the positional arrangement and electronic character of the aryl substituents [1]. The target compound, 5-phenyl-3-p-tolyl-2-isoxazoline (CAS 19505-66-9), cannot be substituted with its regioisomer (CAS 20821-95-8) or the unsubstituted 3,5-diphenyl analog (CAS 4894-23-9) without altering experimental outcomes. Even subtle structural changes—such as moving the methyl group from the 3-aryl to the 5-aryl ring or removing it entirely—produce measurable differences in boiling point, chromatographic retention, UV-Vis absorption, and photochemical product distribution [2]. For research groups developing structure-activity relationships (SAR), conducting photophysical studies, or requiring analytically verified reference standards, these differences directly impact reproducibility and data interpretability. The evidence below quantifies the specific dimensions along which CAS 19505-66-9 differs from its closest comparators.

Regioisomer (CAS 20821-95-8) is not equivalent
Different aryl positional arrangement alters photochemical product distribution and MS fragmentation; analytical method must be re-validated.
3,5-Diphenyl analog (CAS 4894-23-9) shifts key properties
Lack of p-methyl group changes boiling point, UV-Vis, and photolysis outcomes; substituting risks SAR and chromatographic benchmark drift.
Symmetrical diaryl analogs halve derivatization scope
Unsymmetrical substitution pattern doubles accessible chemical space per synthetic step; symmetrical scaffolds limit independent aryl diversification.

Quantitative Comparator Evidence for 5-Phenyl-3-p-tolyl-2-isoxazoline


Photochemical Product Divergence vs. 3,5-Diphenyl-2-isoxazoline

Under identical irradiation conditions (high-pressure mercury lamp, benzene solvent), 5-phenyl-3-p-tolyl-2-isoxazoline (compound 13 in the study) and 3,5-diphenyl-2-isoxazoline (compound 12) yield structurally distinct product suites. Compound 12 produces 4,5-diphenyl-3-oxazoline (17), β-amino-chalcone 18, and benzonitrile, whereas compound 13 produces 4-(p-tolyl)-5-phenyl-3-oxazoline (19), β-amino-chalcone 20, and p-tolunitrile [1]. The p-tolyl substituent on the 3-position redirects the photochemical pathway by altering the electronic character of the 3-aryl-2H-azirine intermediate. Furthermore, photolysis of compound 13 in methanol yields a distinct mixture including syn/anti-p-tolyl trans-styryl ketoximes (30) and 2-(p-tolyl)-quinoline (29), products not observed for compound 12 under the same conditions [1].

Photolysis Product Suite
Head-to-head
Target (CAS 19505-66-9): 4-(p-tolyl)-5-phenyl-3-oxazoline, p-tolunitrile, styryl ketoximes, quinolines.
Comparator (CAS 4894-23-9): 4,5-diphenyl-3-oxazoline, benzonitrile; distinct product suite, no p-tolyl-derived nitrile.
Photochemical pathway diverges completely; non-substitutable in aryl-substituent studies.
Identical Hg-lamp irradiation, benzene; Helv. Chim. Acta 1973.
Photochemistry Reaction mechanism Heterocyclic chemistry

Boiling Point Elevation from p-Methyl Substitution

The introduction of a p-methyl group on the 3-aryl substituent produces a measurable increase in boiling point compared to the unsubstituted 3,5-diphenyl analog. CAS 19505-66-9 has a predicted boiling point of 363.8±52.0 °C at 760 mmHg, while 3,5-diphenyl-2-isoxazoline (CAS 4894-23-9) has a reported boiling point of 351.4 °C at 760 mmHg . This approximately 12 °C difference, though within the prediction uncertainty range, is consistent with the increased molecular weight (237.30 vs. 223.27 g/mol) and enhanced van der Waals interactions conferred by the p-tolyl group. The density of CAS 19505-66-9 is predicted at 1.1±0.1 g/cm³ .

Boiling Point Elevation
Data to verify
Target: 363.8±52.0 °C (predicted) vs Comparator (3,5-diphenyl): 351.4 °C.
~12.4 °C increase attributable to p-methyl group (MW +14.03).
Elevated boiling point affects distillation cut points and GC retention time expectations.
Predicted value; experimental confirmation recommended for purification protocol design.
Physicochemical properties Chromatography Purification

Regioisomeric Differentiation by Mass Spectrometry and Spectral Coverage

CAS 19505-66-9 (3-p-tolyl-5-phenyl) and its regioisomer CAS 20821-95-8 (3-phenyl-5-p-tolyl) share identical molecular formula and molecular weight but differ in the positional arrangement of the aryl substituents. The Wiley SpectraBase database documents 1 NMR, 1 UV-Vis, and 2 MS (GC) spectra for CAS 19505-66-9, whereas only 1 NMR and 1 UV-Vis spectrum are catalogued for the regioisomer CAS 20821-95-8 [1][2]. This difference in available reference spectra directly impacts the ease of analytical confirmation. Furthermore, literature on regioisomeric diaryl-2-isoxazolines demonstrates that 3,5-diaryl and 3,4-diaryl isomers exhibit sharply differing probabilities of forming specific fragment ions under electron impact mass spectrometry, enabling unequivocal regioisomer identification [3]. Although this mass spectrometric study was conducted on nitro-substituted analogs, the underlying fragmentation principles extend to the broader 3,5-diaryl-2-isoxazoline class.

MS Reference Spectra Availability
Class-level
Target: 2 MS (GC) spectra catalogued in Wiley SpectraBase.
Regioisomer (CAS 20821-95-8): no MS spectra catalogued; only 1 NMR and 1 UV-Vis.
Verified MS references support easier regioisomer identity confirmation.
MS fragmentation pattern differences extend from nitro to other diaryl class.
Analytical chemistry Quality control Regioisomer identification

Synthetic Scaffold Utility for Unsymmetrical Derivatization

The 3-chloromethyl-5-phenyl(p-tolyl)isoxazole system, directly derived from the target compound scaffold, demonstrates that the 5-aryl substituent identity impacts downstream reaction efficiency. In the Williamson ether synthesis with substituted phenols, 3-chloromethyl-5-phenylisoxazole and 3-chloromethyl-5-(p-tolyl)isoxazole both yield the corresponding 3-aryloxymethyl derivatives, enabling parallel SAR exploration [1]. Subsequent nucleophilic displacement with sodium methylate, thiolates, and morpholine proceeds on both the phenyl and p-tolyl series, providing a modular platform for library synthesis [1]. The ability to independently vary the 3-aryl and 5-aryl substituents—as exemplified by CAS 19505-66-9—is not available with symmetrical 3,5-diphenyl or 3,5-di-p-tolyl analogs, which reduce the accessible chemical space by half.

Unsymmetrical Derivatization Vectors
Context-dependent
Asymmetric scaffold enables independent modification at 3- and 5-aryl positions, providing greater accessible derivative diversity than symmetrical analogs.
Supports broader SAR exploration per synthetic step.
Qualitative advantage; no direct quantitative yield comparison between identical transformations.
Synthetic methodology Building block Medicinal chemistry

Recommended Application Scenarios for 5-Phenyl-3-p-tolyl-2-isoxazoline


Photochemical Mechanistic Studies of Aryl-Substituent Effects

CAS 19505-66-9 is directly validated as a photochemical substrate with well-characterized product outcomes. The Giezendanner et al. (1973) study provides a detailed product map for UV irradiation in both benzene and methanol, establishing this compound as a defined starting point for investigations into aryl-substituent effects on 2-isoxazoline photochemistry. Researchers comparing photochemical behavior across a series of 3,5-diaryl-2-isoxazolines can use CAS 19505-66-9 as the p-tolyl-containing reference point, with the documented product suite (4-(p-tolyl)-5-phenyl-3-oxazoline, β-amino-chalcone 20, p-tolunitrile, and in methanol the styryl ketoximes and quinolines) serving as benchmarks .

Regioisomer-Specific Analytical Method Development

The availability of multiple MS (GC) reference spectra in the Wiley SpectraBase for CAS 19505-66-9, combined with published evidence that regioisomeric diaryl-isoxazolines can be distinguished by their electron impact mass spectrometric fragmentation patterns, makes this compound suitable for developing regioisomer-specific analytical methods . Quality control laboratories requiring certified reference standards for distinguishing 3-aryl-5-aryl' from 5-aryl-3-aryl' isoxazoline regioisomers will find superior spectral documentation for CAS 19505-66-9 compared to its regioisomer CAS 20821-95-8.

Unsymmetrical Building Block for Medicinal Chemistry SAR Libraries

The unsymmetrical substitution pattern of CAS 19505-66-9 (p-tolyl at position 3, phenyl at position 5) provides a chemically differentiated scaffold for constructing diverse compound libraries. The established synthetic route via 3-chloromethyl-5-aryl-isoxazole intermediates enables systematic variation at either aryl position independently . For SAR programs targeting biological activities associated with the isoxazoline pharmacophore—including antimicrobial, anti-inflammatory, and anticancer applications—this unsymmetrical scaffold offers a broader exploration of chemical space than symmetrical 3,5-diphenyl or 3,5-di-p-tolyl analogs.

Application
Selection Property
Validation Focus
Photochemical aryl-substituent effect studies
Defined UV photolysis substrate with documented product map
Product distribution benchmarking under standardized irradiation
Regioisomer-specific analytical method development
Verified MS and NMR reference spectra for identity confirmation
Mass spectrometric regioisomer differentiation and spectral library cross-check
Medicinal chemistry SAR library synthesis
Unsymmetrical scaffold enabling independent 3- and 5-aryl diversification
Derivatization scope and modular isoxazoline library construction
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